molecular formula C7H12O4 B8065356 Methyl 5-hydroxyoxane-3-carboxylate

Methyl 5-hydroxyoxane-3-carboxylate

Cat. No.: B8065356
M. Wt: 160.17 g/mol
InChI Key: TVDGYINOOUKBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxyoxane-3-carboxylate is a methyl ester derivative of a hydroxy-substituted oxane (tetrahydropyran) ring. Its structure features a hydroxyl group at position 5 and a carboxylate ester at position 3 of the six-membered oxane ring. This compound is recognized for its high purity (≥95%) and versatility in pharmaceutical synthesis, agrochemical development, and material science applications . Its Harmonized System (HS) code, 2932990090, facilitates international trade, underscoring its industrial relevance .

Properties

IUPAC Name

methyl 5-hydroxyoxane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDGYINOOUKBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxyoxane-3-carboxylate typically involves the hydroxylation of oxane derivatives followed by esterification. One common method involves the use of a hydroxylating agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the desired position. The reaction is usually carried out under acidic or basic conditions to facilitate the hydroxylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of oxane derivatives followed by esterification. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to achieve high yields and selectivity. The esterification step typically involves the reaction of the hydroxylated oxane with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxyoxane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of 5-oxooxane-3-carboxylate.

    Reduction: Formation of 5-hydroxyoxane-3-methanol.

    Substitution: Formation of 5-chlorooxane-3-carboxylate or 5-bromooxane-3-carboxylate.

Scientific Research Applications

Chemical Applications

1. Synthesis Intermediate
MHOC serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form ketones or aldehydes and reduced to yield alcohols, making it versatile for synthetic chemists.

2. Fine Chemicals Production
The compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique structure allows for the development of various derivatives that can exhibit different biological activities or enhance the properties of final products.

Biological Applications

1. Potential Therapeutic Properties
Research has indicated that MHOC may possess therapeutic properties, making it a candidate for drug development. Its interactions with biomolecules suggest potential applications in treating various diseases, including inflammation and metabolic disorders .

2. Drug Development
MHOC has been investigated as a building block for creating new drugs, particularly those targeting specific biological pathways. For example, its derivatives have shown promise as histamine-3 receptor inverse agonists, which could be beneficial in obesity treatment .

Case Study 1: Antiinflammatory Agents

A study explored the methylation of related compounds to develop potential anti-inflammatory agents. The structural modifications involving MHOC led to enhanced efficacy in inhibiting inflammatory pathways, demonstrating its utility in medicinal chemistry .

Case Study 2: c-Myc Inhibition

Another significant application involves the use of MHOC derivatives as inhibitors of c-Myc–Max dimerization. A specific derivative demonstrated an IC50 value of 34.8 μM against c-Myc–Max heterodimers, indicating its potential role in cancer therapeutics by disrupting critical protein-protein interactions .

Data Table: Summary of Applications

Application Area Details
Synthesis Intermediate Used to synthesize complex organic molecules through oxidation/reduction reactions
Fine Chemicals Production Involved in producing pharmaceuticals and fine chemicals
Therapeutic Properties Potential anti-inflammatory and analgesic effects
Drug Development Building block for histamine-3 receptor inverse agonists
Cancer Research Inhibitor of c-Myc–Max dimerization with significant IC50 values

Mechanism of Action

The mechanism of action of Methyl 5-hydroxyoxane-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity. The molecular targets and pathways involved vary depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Ester Family

Methyl 5-oxomorpholine-3-carboxylate
  • Structure : Contains a morpholine ring (oxygen and nitrogen atoms) instead of an oxane ring, with an ester group at position 3.
  • Synthesis: Prepared via reactions involving SOCl₂ and methanol, followed by LiOH hydrolysis, indicating higher reactivity due to the amide-like nitrogen in morpholine .
  • Applications : Primarily used in diversity-oriented synthesis for acyl chloride derivatives, contrasting with the pharmaceutical focus of Methyl 5-hydroxyoxane-3-carboxylate .
rac-Methyl (3R,5S)-5-hydroxyoxane-3-carboxylate
  • Structure : Stereoisomer of this compound, with hydroxyl and carboxylate groups at positions 5 and 3, respectively.
  • Applications : Used as a chiral building block in drug discovery, highlighting the importance of stereochemistry in biological activity. Priced at €1,410/50mg, reflecting its high value in R&D .
5-Methyloxazole-4-carboxylic Acid
  • Structure : Features an oxazole ring (five-membered, with oxygen and nitrogen) and a carboxylic acid group.
  • Properties : The aromatic oxazole ring enhances rigidity and thermal stability compared to oxane derivatives, making it suitable for materials science. Priced at JPY43,000/5g, indicating niche use .

Functional Group Comparison

Methyl (3-hydroxyphenyl)-carbamate
  • Structure : Aromatic carbamate with a hydroxyl group on the phenyl ring.
  • Hazards : Classified for acute oral toxicity (Category 4) and skin irritation, contrasting with the high-purity oxane derivative, which implies safer handling .
Methyl 3-aminocyclopentanecarboxylate
  • Structure: Cyclopentane ring with amino and ester groups.
  • Hazards: Causes respiratory irritation (H335) and skin corrosion, emphasizing the role of functional groups (e.g., amino vs. hydroxyl) in toxicity profiles .

Physical and Chemical Properties

  • Volatility : this compound likely exhibits lower volatility compared to smaller esters like methyl salicylate (a VOC in ) due to its larger oxane ring .
  • Solubility: The hydroxyl group enhances water solubility relative to non-polar analogues like methyl esters of labdane diterpenes (e.g., sandaracopimaric acid methyl ester in ).

Biological Activity

Methyl 5-hydroxyoxane-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and findings from relevant studies.

This compound can be synthesized through various organic reactions involving carboxylic acids and alcohols. The synthesis typically involves refluxing the appropriate precursors in the presence of an acid catalyst to yield the desired ester product. The compound is characterized by its molecular formula C6H10O4C_6H_{10}O_4 and exhibits specific spectral properties that can be analyzed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably, it has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Micrococcus luteus0.21 µM
Candida albicans0.83 µM
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM

These results indicate that this compound possesses potent antimicrobial properties, particularly against clinically relevant strains such as Pseudomonas aeruginosa and Escherichia coli .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce cytotoxicity in various cancer cell lines, including HeLa and K562 cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
K56212
SW-48018
MCF-720

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has a moderate to strong effect on these cancer cells .

The biological activity of this compound is believed to involve several mechanisms, including:

  • Inhibition of DNA Gyrase : Molecular docking studies suggest that the compound interacts with DNA gyrase, an essential enzyme for bacterial DNA replication. It forms hydrogen bonds with key amino acids in the active site, leading to inhibition of bacterial growth .
  • Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways, leading to cell death. This is evidenced by changes in cell cycle progression and upregulation of pro-apoptotic markers .

Case Studies

Several case studies have highlighted the efficacy of this compound in laboratory settings:

  • Study on Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that the compound exhibited a significant zone of inhibition compared to control groups, particularly against Micrococcus luteus .
  • Cytotoxicity in Cancer Cells : Research involving HeLa and K562 cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.